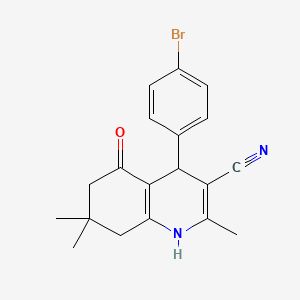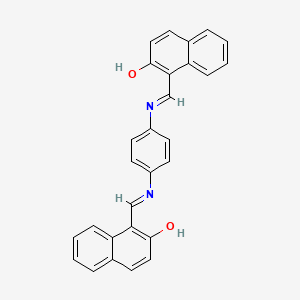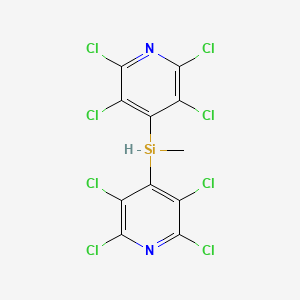
1-(2-Methoxyethyl)-3-(2,4-xylyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metoxi-etil)-3-(2,4-xilil)urea es un compuesto orgánico que pertenece a la clase de las ureas. Las ureas se caracterizan por la presencia de un grupo carbonilo unido a dos grupos amina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Metoxi-etil)-3-(2,4-xilil)urea generalmente implica la reacción de isocianato de 2,4-xililo con 2-metoxi-etilamina. La reacción generalmente se lleva a cabo en un disolvente inerte como diclorometano o tolueno bajo condiciones controladas de temperatura. La reacción se puede representar de la siguiente manera:
2,4-xilil isocianato+2-metoxi-etilamina→1-(2-Metoxi-etil)-3-(2,4-xilil)urea
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Metoxi-etil)-3-(2,4-xilil)urea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de urea correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: El grupo metoxi-etil se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de urea con grupos funcionales adicionales que contienen oxígeno.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y aplicaciones terapéuticas.
Industria: Utilizado en la producción de polímeros, resinas y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metoxi-etil)-3-(2,4-xilil)urea implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2-Metoxi-etil)-3-(2,4-dimetilfenil)urea
- 1-(2-Etoxi-etil)-3-(2,4-xilil)urea
- 1-(2-Metoxi-etil)-3-(3,4-xilil)urea
Singularidad
1-(2-Metoxi-etil)-3-(2,4-xilil)urea es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes propiedades y aplicaciones.
Propiedades
Número CAS |
59759-14-7 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C12H18N2O2/c1-9-4-5-11(10(2)8-9)14-12(15)13-6-7-16-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,15) |
Clave InChI |
INSFWUQIVSGGCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)NCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)





![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)

![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)



